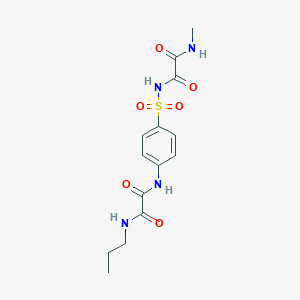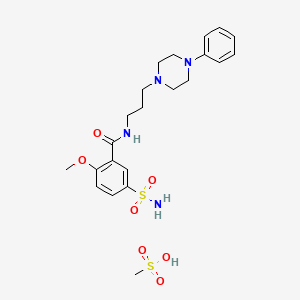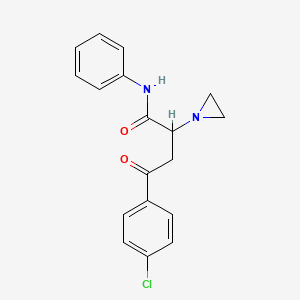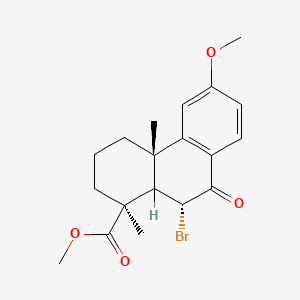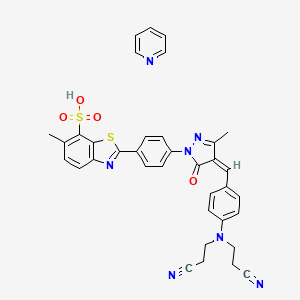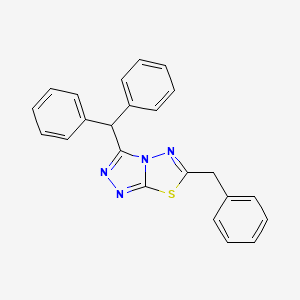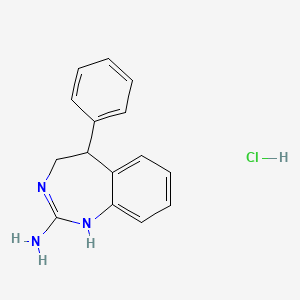
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran is a complex organic compound belonging to the dibenzo[b,d]pyran family These compounds are known for their diverse biological activities and structural complexity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran can be achieved through several methods. One common approach involves the Rh(III)-catalyzed cascade C–H activation annulation of aryl ketone O-acetyl oximes and quinones . This method is redox-neutral and involves a possible Rh(III)–Rh(V)–Rh(III) mechanism with an unprecedented β-C elimination step .
Another method is the multicomponent domino reaction, which includes six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . This method is efficient and provides better yields compared to stepwise processes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the use of transition-metal-catalyzed C–H bond activation and multicomponent reactions in industrial settings is promising due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of 6-carboxy-6-formyl-6H-dibenzo(b,d)pyran.
Reduction: Formation of 6-hydroxymethyl-6H-dibenzo(b,d)pyran.
Substitution: Formation of various substituted dibenzo[b,d]pyran derivatives.
Wissenschaftliche Forschungsanwendungen
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential anti-inflammatory, anticancer, and neuroprotective properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Wirkmechanismus
The mechanism of action of 6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Dibenzo[b,d]pyran-6-one: Lacks the carboxyl and hydroxymethyl groups, making it less reactive.
6-Hydroxy-6H-dibenzo[b,d]pyran: Similar structure but lacks the carboxyl group.
6-Carboxy-6H-dibenzo[b,d]pyran: Lacks the hydroxymethyl group.
Uniqueness
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran is unique due to the presence of both carboxyl and hydroxymethyl groups, which enhance its reactivity and potential applications. Its structural complexity and diverse biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
83359-49-3 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
6-(hydroxymethyl)benzo[c]chromene-6-carboxylic acid |
InChI |
InChI=1S/C15H12O4/c16-9-15(14(17)18)12-7-3-1-5-10(12)11-6-2-4-8-13(11)19-15/h1-8,16H,9H2,(H,17,18) |
InChI-Schlüssel |
KOBICGCMDRHRRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OC2(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide](/img/structure/B12745899.png)
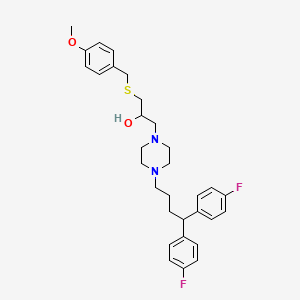

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12745927.png)
